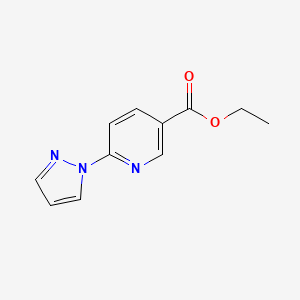

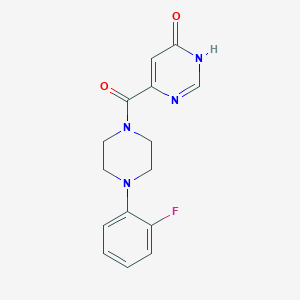

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It has also been investigated as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The study aimed to screen a series of analogues of this compound and study their structure-activity relationship . The cells were incubated with different concentrations of the compound analogues (from 10 nM to 100 μM) containing [3 H]uridine (2 μCi/ml, 1 μM) for 1 min .Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a fluorophenyl moiety next to a piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 .科学的研究の応用

Equilibrative Nucleoside Transporters (ENTs) Inhibition

FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been studied extensively in vitro using nucleoside transporter-deficient cells. Notably, compound 3c, an analogue of FPMINT, emerged as the most potent inhibitor, reducing the maximum velocity of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km). Importantly, compound 3c is an irreversible and non-competitive inhibitor, making it a promising candidate for further investigation .

Anticancer Properties

Functionalized derivatives of FPMINT have been explored for their anticancer potential. For instance, pyrazolopyrimidin-4-one derivatives, structurally related to FPMINT, have demonstrated potent antitumor activity against various tumor cell lines. Further research into FPMINT’s specific mechanisms of action and its impact on cancer cells could unveil novel therapeutic strategies.

Antibacterial Applications

Urease enzymes are crucial for the survival of highly pathogenic bacteria. Inhibiting urease can be a promising approach to prevent ureolytic bacterial infections. Although not directly studied for this purpose, FPMINT’s structural features warrant investigation as a potential urease inhibitor .

Antiviral and Antimalarial Investigations

Given the broad applications of sulfa drugs, including antiviral and antimalarial effects, exploring FPMINT’s activity against viruses and malaria parasites could yield valuable insights. However, specific studies on FPMINT’s antiviral and antimalarial properties are yet to be conducted .

Drug Discovery and Medicinal Chemistry

FPMINT’s unique structure provides opportunities for drug discovery and medicinal chemistry. Researchers can explore modifications to enhance its selectivity, bioavailability, and pharmacokinetic properties. Computational modeling and structure-activity relationship studies will be crucial in this endeavor.

作用機序

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .

Pharmacokinetics

It is known that the compound cannot be displaced with excess washing, suggesting that it may have good stability and retention in the body .

Result of Action

The inhibition of ENTs by this compound can potentially influence various cellular processes, including nucleotide synthesis and chemotherapy . It can also affect the regulation of extracellular adenosine levels, thereby influencing adenosine-related functions .

将来の方向性

特性

IUPAC Name |

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJTYCKZBLTSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2440213.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)

![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)